2-cyclopropoxybenzene-1-sulfonyl chloride chemical properties
2-cyclopropoxybenzene-1-sulfonyl chloride chemical properties
An In-depth Technical Guide to 2-Cyclopropoxybenzene-1-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-cyclopropoxybenzene-1-sulfonyl chloride, a specialized chemical intermediate poised for significant applications in medicinal chemistry and drug development. The sulfonamide functional group is a privileged scaffold in a multitude of approved therapeutics, and its synthesis is most commonly achieved through the reaction of a sulfonyl chloride with an amine.[1][2] Concurrently, the incorporation of cyclopropyl moieties into drug candidates has garnered substantial interest due to the unique conformational and electronic properties they impart, often leading to improved metabolic stability and binding affinity.[3] This document details the physicochemical properties, core reactivity, and strategic applications of 2-cyclopropoxybenzene-1-sulfonyl chloride, a reagent that uniquely combines these two valuable structural motifs. We provide detailed, field-proven protocols for its synthesis and subsequent derivatization, a discussion of its mechanistic behavior, and critical safety information for its handling and use by researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectral Data
2-Cyclopropoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride functionalized with a cyclopropoxy group ortho to the sulfonyl chloride moiety. While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from well-understood chemical principles and data from analogous structures.[4][5]
Table 1: Physicochemical Properties
| Property | Value (Predicted/Inferred) |
| Molecular Formula | C₉H₉ClO₃S |
| Molecular Weight | 232.69 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid[4] |
| Boiling Point | > 250 °C (decomposes)[6] |
| Density | ~1.4 g/mL[4] |
| Solubility | Soluble in most organic solvents (DCM, THF, Ethyl Acetate); reacts with protic solvents (water, alcohols, amines)[4] |
| Stability | Moisture-sensitive; decomposes in hot water and in the presence of bases.[6] |
Table 2: Predicted Spectroscopic Data (¹H and ¹³C NMR in CDCl₃)
Rationale: The predicted chemical shifts are based on standard values for ortho-disubstituted benzene rings, cyclopropyl groups, and the known electronic effects of ether and sulfonyl chloride substituents.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.9 - 8.1 | dd | 1H | Ar-H (ortho to -SO₂Cl) |
| 7.5 - 7.7 | m | 1H | Ar-H | |
| 7.0 - 7.2 | m | 2H | Ar-H | |
| 3.8 - 4.0 | m | 1H | O-CH -(CH₂)₂ | |
| 0.8 - 1.0 | m | 4H | O-CH-(CH₂ )₂ | |
| ¹³C NMR | ~155 | s | - | C -O (Aromatic) |
| ~135 | s | - | C -SO₂Cl (Aromatic) | |
| ~134 | d | - | Ar-C H | |
| ~125 | d | - | Ar-C H | |
| ~122 | d | - | Ar-C H | |
| ~115 | d | - | Ar-C H | |
| ~55 | d | - | O-C H-(CH₂)₂ | |
| ~7 | t | - | O-CH-(C H₂)₂ |
Core Reactivity and Mechanistic Overview
The reactivity of 2-cyclopropoxybenzene-1-sulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl).[7] The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[7][8]
Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.
Key Reactions:
-
Sulfonamide Formation: This is the most critical reaction in drug development. 2-cyclopropoxybenzene-1-sulfonyl chloride reacts readily with primary or secondary amines in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form highly stable sulfonamides. The base is essential to neutralize the HCl byproduct.[1][8]
-
Sulfonate Ester Formation: Reaction with alcohols, typically in the presence of a base, yields sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate), facilitating subsequent reactions like Sₙ2 substitutions.[7]
-
Friedel-Crafts Sulfonylation: As an electrophile, it can react with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl sulfones.[7][8]
-
Hydrolysis: The compound is sensitive to water and will slowly hydrolyze to the corresponding 2-cyclopropoxybenzenesulfonic acid and hydrochloric acid. This process is accelerated by heat and basic conditions.[6][8]
Strategic Applications in Drug Development
The unique combination of the cyclopropoxy group and the reactive sulfonyl chloride handle makes this reagent a valuable building block for medicinal chemists.
-
Bioisosterism and Physicochemical Modulation: The cyclopropyl group is often used as a bioisostere for other functionalities. Its rigid, three-dimensional structure can provide favorable interactions within a protein's binding pocket. The cyclopropoxy moiety, in particular, can modulate lipophilicity and improve metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring.[3]
-
Access to Privileged Scaffolds: The primary utility is the synthesis of novel sulfonamides. Sulfonamides are key components of drugs targeting a wide range of diseases, acting as inhibitors for enzymes like carbonic anhydrases, cyclooxygenases (COX), and various kinases.[2][9] This reagent allows for the direct installation of the 2-cyclopropoxyphenylsulfonyl motif onto amine-containing fragments, rapidly generating novel chemical entities for screening.
-
Improved Pharmacokinetic Properties: The sulfone moiety in the final sulfonamide is a polar group that can act as a hydrogen bond acceptor, increasing solubility and improving absorption, distribution, metabolism, and excretion (ADME) profiles.[9]
Caption: Role as a key building block in drug discovery workflows.
Experimental Protocols
The following protocols are representative and should be performed by trained chemists with appropriate safety precautions.
Protocol 4.1: Synthesis of 2-Cyclopropoxybenzene-1-sulfonyl Chloride
This procedure is based on the standard chlorosulfonation of an activated aromatic ring.
-
Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber (to neutralize evolving HCl gas).
-
Reagents: Add chlorosulfonic acid (3.0 eq.) to the flask and cool the vessel to 0 °C using an ice-water bath.
-
Addition: Slowly add 2-cyclopropoxybenzene (1.0 eq.) dropwise via the dropping funnel over 30-45 minutes. Expertise Note: A slow, controlled addition is critical to manage the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by taking a small aliquot, quenching it carefully into water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. Trustworthiness Note: This step quenches the reaction and precipitates the product while safely decomposing excess chlorosulfonic acid.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with cold water, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Characterization: The product can be used directly or purified further by vacuum distillation or column chromatography if necessary. Confirm the structure using ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 4.2: Synthesis of N-Benzyl-2-cyclopropoxybenzenesulfonamide
This protocol demonstrates the primary application of the title compound.
-
Setup: In a round-bottom flask, dissolve 2-cyclopropoxybenzene-1-sulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagents: Add triethylamine (1.5 eq.) to the solution, followed by the dropwise addition of benzylamine (1.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction for the disappearance of the starting sulfonyl chloride by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the final product by NMR, LC-MS, and melting point analysis.
Safety, Handling, and Storage
As with all sulfonyl chlorides, 2-cyclopropoxybenzene-1-sulfonyl chloride must be handled with care.
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.[13]
-
Work exclusively within a certified chemical fume hood to avoid inhalation of vapors.
-
-
Handling:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Use oven-dried glassware and anhydrous solvents.
-
In case of a spill, do not use water. Absorb with a dry, inert material (e.g., sand or vermiculite) and dispose of as hazardous waste.[10]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from water, bases, amines, and strong oxidizing agents.[6]
-
Conclusion
2-Cyclopropoxybenzene-1-sulfonyl chloride emerges as a highly valuable and versatile reagent for modern drug discovery. It provides a direct route to novel sulfonamide derivatives that incorporate the beneficial cyclopropoxy motif. Its well-defined reactivity allows for predictable and efficient synthesis of complex molecules. By understanding its chemical properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively leverage this building block to expand chemical space and accelerate the development of next-generation therapeutics.
References
- TCI Chemicals. (2025, January 15).
- Enamine. (n.d.).
- Merck Millipore. (n.d.).
- Sigma-Aldrich. (n.d.). 2-cyclopropylethane-1-sulfonyl chloride.
- Merck Millipore. (2025, November 6).
- Fisher Scientific. (n.d.).
- Thoreauchem. (n.d.). 2-(cyclopropylsulfamoyl)benzene-1-sulfonyl chloride-1307962-30-6.
- BLDpharm. (n.d.). 1249254-54-3|2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Percec, V., et al. (2000). Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38, 4776–4791.
- Wikipedia. (n.d.). Sulfonyl halide.
- National Center for Biotechnology Information. (n.d.). Cyclopropanesulfonyl chloride.
- SpectraBase. (n.d.). benzene, [[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- - Optional[1H NMR] - Spectrum.
- Google Patents. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.). BENZENESULFONYL CHLORIDE.
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Chem-Impex. (n.d.). [(2-Phenoxy)benzene]sulfonyl chloride.
- CymitQuimica. (n.d.). CAS 14418-84-9: prop-2-ene-1-sulfonyl chloride.
- El-Sayed, N. N. E., et al. (2025).
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Caron, L., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- PubChemLite. (n.d.). 2-(cyclopentylmethoxy)ethane-1-sulfonyl chloride.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
- Hosea Chem. (n.d.). Benzene Sulfonyl Chloride|BSC|China|CAS 98-09-9.
- IntechOpen. (2019, July 17).
- NIST. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). Mesitylene-2-sulfonyl chloride(773-64-8) 1H NMR spectrum.
- ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Benzene Sulfonyl Chloride|BSC|China|CAS 98-09-9|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 6. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cyclopropanesulfonyl chloride | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
